molecular formula C15H12N2O B6212838 3-oxo-4-phenyl-2-(pyridin-3-yl)butanenitrile CAS No. 2731007-78-4

3-oxo-4-phenyl-2-(pyridin-3-yl)butanenitrile

Cat. No.: B6212838
CAS No.: 2731007-78-4
M. Wt: 236.3
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Description

3-oxo-4-phenyl-2-(pyridin-3-yl)butanenitrile is an organic compound with a complex structure that includes a phenyl group, a pyridine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-4-phenyl-2-(pyridin-3-yl)butanenitrile typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with pyridine-3-carbaldehyde in the presence of a base, followed by the addition of a nitrile group through a cyanation reaction. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The nitrile group in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group, forming amides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in the presence of a catalyst like palladium on carbon.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters.

Scientific Research Applications

3-oxo-4-phenyl-2-(pyridin-3-yl)butanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-oxo-4-phenyl-2-(pyridin-3-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-2-(pyridin-3-yl)butanenitrile
  • 3-oxo-4-phenylbutanenitrile
  • 2-(pyridin-3-yl)butanenitrile

Uniqueness

3-oxo-4-phenyl-2-(pyridin-3-yl)butanenitrile stands out due to the presence of both a phenyl group and a pyridine ring, which confer unique chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

CAS No.

2731007-78-4

Molecular Formula

C15H12N2O

Molecular Weight

236.3

Purity

95

Origin of Product

United States

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